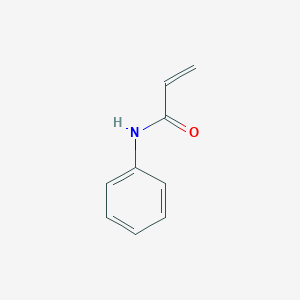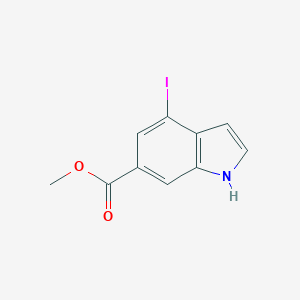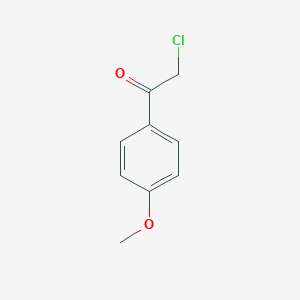
Tert-butyl cyclohexanecarboxylate
Vue d'ensemble
Description
Tert-butyl cyclohexanecarboxylate is an organic compound with the molecular formula C11H20O2. It is a type of ester, specifically a tert-butyl ester, which is widely used in organic synthesis due to its stability and reactivity. The compound is characterized by a cyclohexane ring bonded to a carboxylate group, which is further esterified with a tert-butyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with tert-butyl alcohol. One common method involves the use of di-tert-butyl dicarbonate as a reagent in the presence of a base such as 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under reflux conditions at elevated temperatures (around 90°C) for several hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Conversion back to the parent carboxylic acid and alcohol under acidic or basic conditions.
Oxidation: Oxidative cleavage of the ester bond to yield carboxylic acids and other oxidation products.
Common Reagents and Conditions
Esterification: Di-tert-butyl dicarbonate, DMAP, tert-butyl alcohol.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and tert-butyl alcohol.
Oxidation: Cyclohexanecarboxylic acid and other oxidized derivatives.
Applications De Recherche Scientifique
Tert-butyl cyclohexanecarboxylate is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of tert-butyl cyclohexanecarboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butyl ester group provides steric hindrance, protecting the carboxylate functionality from unwanted reactions. This protection is particularly useful in multi-step synthesis processes where selective reactions are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl acetate: Another tert-butyl ester used as a solvent and in organic synthesis.
Cyclohexyl acetate: An ester with a cyclohexane ring but different esterifying group.
Tert-butyl benzoate: A tert-butyl ester with a benzene ring instead of a cyclohexane ring.
Uniqueness
Tert-butyl cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring and a tert-butyl ester group. This structure provides a balance of steric hindrance and reactivity, making it particularly useful as a protecting group in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYWVWNFVSGLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473485 | |
| Record name | cyclohexanecarboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16537-05-6 | |
| Record name | cyclohexanecarboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)


![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)






